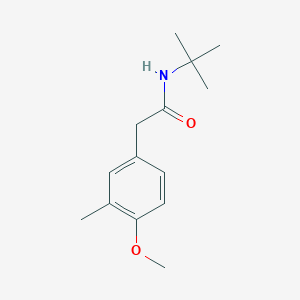
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid, also known as CPPC, is a chemical compound that has attracted attention from the scientific community due to its potential applications in research. CPPC is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. This receptor plays a key role in synaptic transmission and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the NMDA receptor, this compound can modulate the activity of neurotransmitters and other signaling molecules in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of protein kinase C activity, and the regulation of calcium signaling. These effects can lead to changes in synaptic transmission, neuronal excitability, and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid is its ability to selectively block the NMDA receptor, which can be useful in studying the role of this receptor in various physiological processes. However, this compound also has limitations, such as its relatively low potency and selectivity compared to other NMDA receptor antagonists. Additionally, this compound may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other signaling pathways and physiological processes, such as inflammation and oxidative stress. Finally, this compound may have potential therapeutic applications in the treatment of neurological disorders, and future research could explore these possibilities.
Méthodes De Synthèse
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclopentadiene with acetic anhydride to form cyclopentenylacetate, which is then reacted with phenol to form 1-(cyclopent-2-en-1-yl)-4-phenoxypiperidine. This compound is then reacted with chloroacetic acid to form this compound.
Applications De Recherche Scientifique
1-(cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid has been used in a variety of scientific research applications, including studies on the effects of neurotransmitters on the central nervous system, the role of glutamate receptors in synaptic transmission, and the mechanisms of action of various drugs. This compound has also been used as a tool to study the effects of different compounds on the brain and other organs.
Propriétés
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(14-15-6-4-5-7-15)20-12-10-19(11-13-20,18(22)23)24-16-8-2-1-3-9-16/h1-4,6,8-9,15H,5,7,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVUOXUJFUBVNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-fluorophenoxy)methyl]-N-[1-(methoxymethyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5319111.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![N,4,5-trimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrrol-1-yl)thiophene-3-carboxamide](/img/structure/B5319133.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)
![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5319198.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)